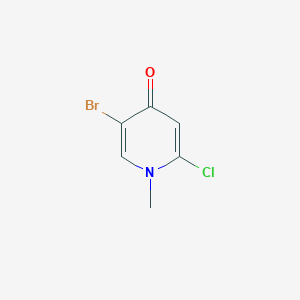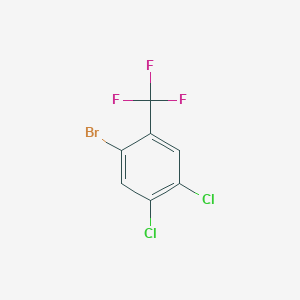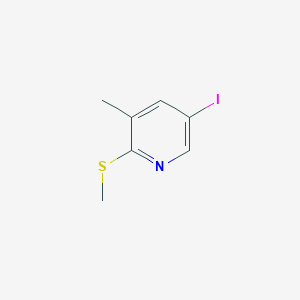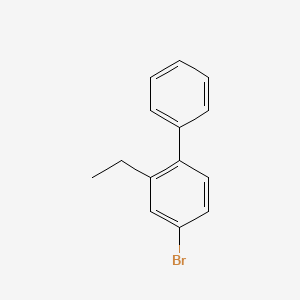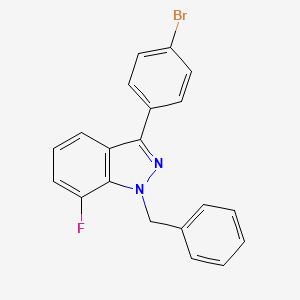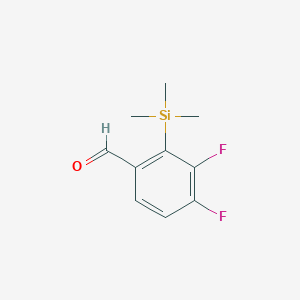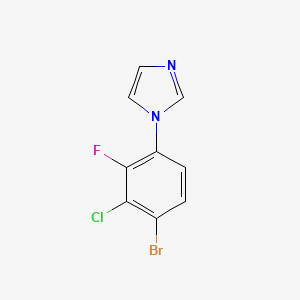
1-Bromo-3-chloro-4-methoxy-5-(trifluoromethyl)benzene
Overview
Description
1-Bromo-3-chloro-4-methoxy-5-(trifluoromethyl)benzene is an aromatic compound with the molecular formula C8H5BrClF3O. This compound is characterized by the presence of bromine, chlorine, methoxy, and trifluoromethyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-4-methoxy-5-(trifluoromethyl)benzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the bromination of 3-chloro-4-methoxy-5-(trifluoromethyl)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions using automated reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or distillation to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-chloro-4-methoxy-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as hydroxide ions or amines.
Electrophilic substitution: The methoxy and trifluoromethyl groups can direct electrophiles to specific positions on the benzene ring.
Oxidation and reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding anilines.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Electrophilic substitution: Reagents such as nitric acid or sulfuric acid under controlled temperatures.
Oxidation and reduction: Reagents such as potassium permanganate for oxidation and hydrogen gas with a palladium catalyst for reduction.
Major Products:
Nucleophilic substitution: Formation of substituted benzene derivatives.
Electrophilic substitution: Formation of nitro or sulfonated benzene derivatives.
Oxidation and reduction: Formation of quinones or anilines.
Scientific Research Applications
1-Bromo-3-chloro-4-methoxy-5-(trifluoromethyl)benzene is used in various scientific research applications, including:
Biology: As a probe to study enzyme-substrate interactions and to investigate the effects of halogenated aromatic compounds on biological systems.
Medicine: In the development of pharmaceuticals, particularly in the synthesis of potential drug candidates with anticancer or antimicrobial properties.
Industry: As an intermediate in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloro-4-methoxy-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. For example, in nucleophilic substitution reactions, the compound undergoes a two-step mechanism characterized by the initial addition of the nucleophile to the aromatic ring, followed by the loss of a halide anion from the intermediate . This mechanism is influenced by the electronic effects of the substituents on the benzene ring, which can either activate or deactivate the ring towards nucleophilic attack.
Comparison with Similar Compounds
- 1-Bromo-4-chloro-2-methoxy-5-(trifluoromethyl)benzene
- 1-Bromo-3-chloro-5-(trifluoromethyl)benzene
- 1-Bromo-3-chloro-4-methoxybenzene
Comparison: 1-Bromo-3-chloro-4-methoxy-5-(trifluoromethyl)benzene is unique due to the specific arrangement of its substituents, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in selective chemical reactions and in the synthesis of specialized compounds. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in electrophilic and nucleophilic substitution reactions .
Properties
IUPAC Name |
5-bromo-1-chloro-2-methoxy-3-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3O/c1-14-7-5(8(11,12)13)2-4(9)3-6(7)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTMGKANNIRNIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


